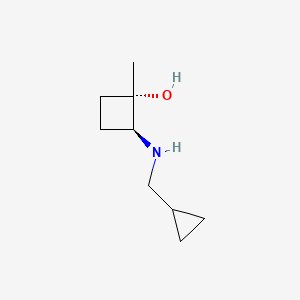
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the phenoxymethyl group, and the phenylsulfonyl group. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions . The phenylsulfonyl group could potentially undergo reactions with thiols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring could contribute to its stability and electronic properties. The phenoxymethyl and phenylsulfonyl groups could influence its solubility and reactivity .Scientific Research Applications
Biological Activity and Pharmacological Potential
Research on oxadiazole derivatives, including those with phenylsulfonyl and phenoxymethyl groups, has demonstrated significant biological activities. For instance, oxadiazole derivatives have been studied for their pharmacological properties, including antibacterial, anticonvulsant, and anti-inflammatory activities. These compounds have shown promising results in screening against various bacterial strains and in models of epilepsy and inflammation, suggesting that N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide could possess similar pharmacological potentials (Kaplancıklı et al., 2012).
Antimicrobial Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against pathogens like rice bacterial leaf blight. Such compounds have also been shown to stimulate plant defense mechanisms against bacterial infections, indicating potential agricultural applications for enhancing crop resistance to diseases (Shi et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The inhibition of enzymes such as acetylcholinesterase (AChE) is a targeted approach in the treatment of disorders like Alzheimer’s disease. Oxadiazole derivatives have been evaluated for their AChE inhibitory activity, providing a foundation for the development of new therapeutic agents targeting neurological disorders (Rehman et al., 2018).
Chemical Synthesis and Structural Analysis
Oxadiazole compounds are also of interest in chemical synthesis, where they are used as intermediates in the preparation of various heterocyclic compounds. Studies on the synthesis and structural characterization of oxadiazole derivatives highlight the versatility of these compounds in organic synthesis and the importance of NMR techniques in elucidating their structures (Ying-jun, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-16(11-12-27(23,24)15-9-5-2-6-10-15)19-18-21-20-17(26-18)13-25-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPYATUWLLANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
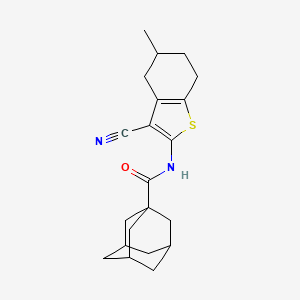
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836868.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836872.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2836875.png)
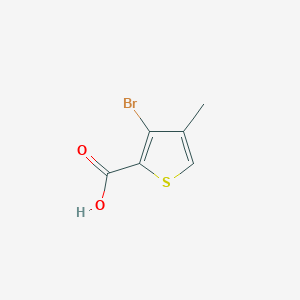
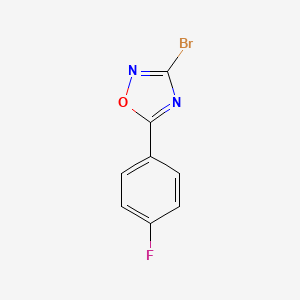

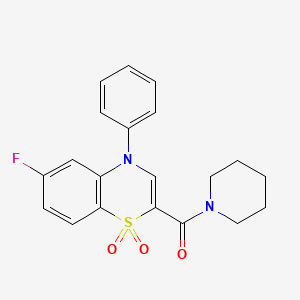
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)
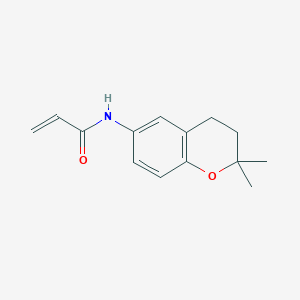

![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)
